Benzenecarbodithioic acid--N-propylpropan-1-amine (1/1)
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Overview
Description
Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) is an organic compound that combines the properties of benzenecarbodithioic acid and N-propylpropan-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) typically involves the reaction of benzenecarbodithioic acid with N-propylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, advanced purification methods such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted aromatic compounds and amines.
Scientific Research Applications
Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with nucleophilic sites in biological molecules, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbodithioic acid: Shares the benzenecarbodithioic acid moiety but lacks the N-propylpropan-1-amine group.
N-propylpropan-1-amine: Contains the amine group but lacks the benzenecarbodithioic acid moiety.
Thiobenzoic acid: Similar structure but with different substituents.
Uniqueness
Benzenecarbodithioic acid–N-propylpropan-1-amine (1/1) is unique due to the combination of the benzenecarbodithioic acid and N-propylpropan-1-amine groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
848359-41-1 |
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Molecular Formula |
C13H21NS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
benzenecarbodithioic acid;N-propylpropan-1-amine |
InChI |
InChI=1S/C7H6S2.C6H15N/c8-7(9)6-4-2-1-3-5-6;1-3-5-7-6-4-2/h1-5H,(H,8,9);7H,3-6H2,1-2H3 |
InChI Key |
KKXDQVSVAJLLNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC.C1=CC=C(C=C1)C(=S)S |
Origin of Product |
United States |
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